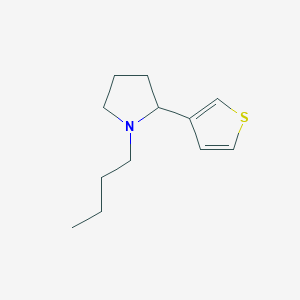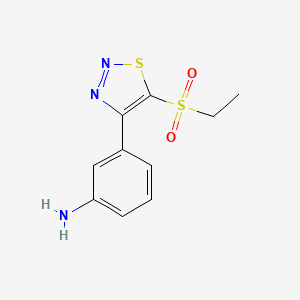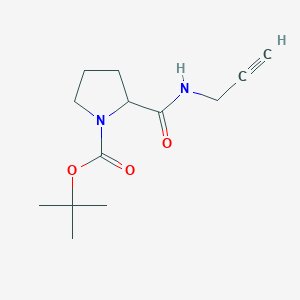
tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and a prop-2-yn-1-ylcarbamoyl moiety. This compound is often used as a biochemical reagent and has applications in organic synthesis and life sciences research .
Preparation Methods
The synthesis of tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with propargylamine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: It can be reduced to form corresponding amines or alcohols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: This compound has a similar structure but with a methyl group instead of a prop-2-yn-1-yl group.
tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate: This compound contains a prop-2-yn-1-yloxy group instead of a prop-2-yn-1-ylcarbamoyl group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 2-(prop-2-ynylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O3/c1-5-8-14-11(16)10-7-6-9-15(10)12(17)18-13(2,3)4/h1,10H,6-9H2,2-4H3,(H,14,16) |
InChI Key |
LUCYUMJUZWHMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)
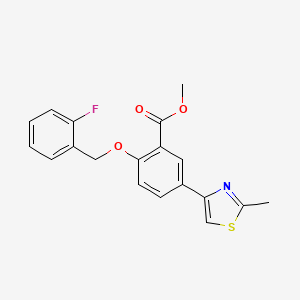
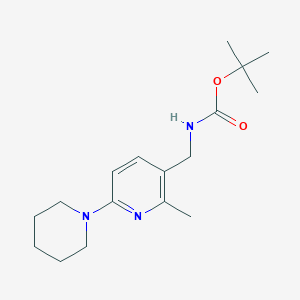
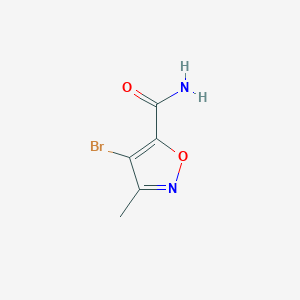
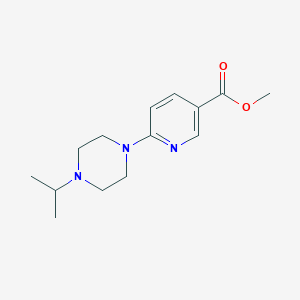


![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide](/img/structure/B11796754.png)
![6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796758.png)

